molecular formula C12H14N2 B3495623 2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline

2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline

Cat. No.: B3495623
M. Wt: 186.25 g/mol
InChI Key: ZKLVFJUKMFBJLI-UHFFFAOYSA-N
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Description

2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline is a heterocyclic compound that belongs to the class of quinazolines. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with cyclic ketones under acidic conditions to form the desired quinazoline ring system. Another approach includes the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can exhibit diverse biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct reactivity and potential as a versatile scaffold for drug development and organic synthesis .

Properties

IUPAC Name

2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLVFJUKMFBJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NCC3=CC=CC=C32)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Reactant of Route 2
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Reactant of Route 3
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Reactant of Route 4
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Reactant of Route 5
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline
Reactant of Route 6
2,3,4,6-tetrahydro-1H-pyrido[1,2-a]quinazoline

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